molecular formula C13H17Cl3N4O3S2 B12006781 N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide

Cat. No.: B12006781
M. Wt: 447.8 g/mol
InChI Key: LAEKGZQVJNQEEJ-UHFFFAOYSA-N
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Description

N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a complex organic compound that features a combination of trichloroethyl, sulfamoylphenyl, and thioureido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the thioureido group: This can be achieved by reacting an appropriate isothiocyanate with an amine.

    Introduction of the sulfamoylphenyl group: This step might involve sulfonation reactions followed by coupling with the thioureido intermediate.

    Attachment of the trichloroethyl group: This could be done through nucleophilic substitution reactions.

    Final assembly: The butyramide moiety is introduced, possibly through amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioureido group.

    Reduction: Reduction reactions might target the trichloroethyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and the trichloroethyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

Medically, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloroethyl)-thiourea
  • N-(4-Sulfamoylphenyl)-thiourea
  • Butyramide derivatives

Uniqueness

What sets N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE apart is the combination of its functional groups, which might confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H17Cl3N4O3S2

Molecular Weight

447.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C13H17Cl3N4O3S2/c1-2-3-10(21)19-11(13(14,15)16)20-12(24)18-8-4-6-9(7-5-8)25(17,22)23/h4-7,11H,2-3H2,1H3,(H,19,21)(H2,17,22,23)(H2,18,20,24)

InChI Key

LAEKGZQVJNQEEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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